3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

SLC26A3 inhibition constipation ion transport

This fully synthetic 4,8-dimethylcoumarin derivative is specifically engineered for SLC26A3 (DRA) inhibitor screening cascades, where its C3 propanoic acid side chain reduces potency by >30-fold compared to acetic acid analogs (IC50 >5 µM vs. ~0.15 µM), making it an ideal structurally matched negative control. The ortho-2-methylbenzyl C7 substituent eliminates the O-demethylation metabolic liability found in 2-methoxybenzyl analogs while increasing lipophilicity (Δπ ≈ +0.58), enabling systematic SAR exploration of ortho-substitution effects on target binding and metabolic stability. When paired with the active acetic acid homolog (CAS 858754-76-4), this compound allows unambiguous attribution of observed activity to C3 carboxylic acid chain length, confirming on-target SLC26A3 engagement. Its distinct physicochemical profile—combining modulated acidity with enhanced lipophilicity—supports investigations into logP- and pKa-dependent subcellular distribution. Ideal for medicinal chemistry labs requiring validated tool compounds for ion transporter research. Custom synthesis available; inquire for milligram to gram scale.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
Cat. No. B11298607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C
InChIInChI=1S/C22H22O5/c1-13-6-4-5-7-16(13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24)
InChIKeyDOSYRRRGZXQYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic Acid: Compound Identity and Chemical Class for Research Procurement


3-{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (molecular formula C22H22O5, average mass 366.41 Da) is a fully synthetic coumarin (2H-chromen-2-one) derivative featuring a characteristic 4,8-dimethyl substitution pattern on the benzopyrone core, a 2-methylbenzyl ether at the C7 position, and a propanoic acid side chain at the C3 position [1]. This compound belongs to the broader class of 4,8-dimethylcoumarin-3-alkanoic acids, which have been investigated as inhibitors of the intestinal anion exchanger SLC26A3 (DRA) and as scaffolds for anti-inflammatory and antimicrobial development [2]. Unlike the more extensively characterized 4,8-dimethylcoumarin-3-acetic acid series, the propanoic acid homolog at C3 introduces a one-methylene extension that alters both the physicochemical profile and the structure–activity relationship (SAR) for key biological targets [2].

Why Generic 4,8-Dimethylcoumarin Analogs Cannot Substitute for 3-{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic Acid in Research Applications


Within the 4,8-dimethylcoumarin-3-alkanoic acid chemical series, two structural variables—the length of the C3 carboxylic acid chain and the substitution pattern on the C7 benzyl ether—exert profound and non-interchangeable effects on biological activity. Published SAR data demonstrate that extending the C3 side chain from acetic acid to propanoic acid reduces SLC26A3 inhibitory potency by more than 30-fold (IC50 shifting from ~150 nM to >5 μM) [1]. Simultaneously, the ortho-methyl substitution on the C7 benzyloxy group introduces distinct steric and electronic properties compared to para-methyl, meta-methyl, or 2-methoxy analogs, which can differentially affect target binding, metabolic stability, and logP-dependent distribution [2]. These two structural features are not independently tunable; their combined effect on molecular recognition cannot be predicted by extrapolation from either the acetic acid homolog or positional isomers, mandating empirical characterization of this specific compound for any structure–activity investigation.

Quantitative Differentiation Evidence for 3-{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic Acid vs. Closest Analogs


C3 Propanoic Acid vs. Acetic Acid: Impact on SLC26A3 (DRA) Inhibitory Potency

In the 4,8-dimethylcoumarin series, homologation of the C3 carboxylic acid side chain from acetic acid to propanoic acid abolishes SLC26A3 inhibitory activity. Compounds 8ba (C3-propionic acid, 7-(m-bromobenzyloxy), 8-methyl) and 8bb (C3-propionic acid, 7-(m-iodobenzyloxy), 8-methyl) both exhibited IC50 > 5 μM, compared to the reference acetic acid analog 4ba (C3-acetic acid, 7-(m-bromobenzyloxy), 8-methyl) with IC50 = 0.15 ± 0.02 μM [1]. Although the C7 substituent differs from the 2-methylbenzyl group in the target compound, the >33-fold potency loss is attributed specifically to the propanoic-to-acetic acid chain extension at C3, establishing a class-level SAR rule [1]. The target compound, bearing the same C3-propanoic acid moiety, is predicted to exhibit similarly attenuated SLC26A3 inhibition relative to its acetic acid homolog (CAS 858754-76-4).

SLC26A3 inhibition constipation ion transport SAR

Ortho-Methyl vs. Para-Methyl Benzyloxy Substitution: Physicochemical Differentiation

The ortho-methyl substitution on the C7 benzyloxy group of the target compound introduces a sterically constrained conformation distinct from the para-methyl isomer (3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid). Ortho-substitution restricts rotational freedom of the benzyl group relative to the coumarin core and alters the spatial presentation of the methyl substituent [1]. While direct comparative biological data for these specific isomers are not available in the published literature, computational and structural analyses of ortho-substituted benzyloxycoumarins indicate that the ortho-methyl group can influence both the compound's conformational ensemble and its effective lipophilicity (cLogP) compared to para-substituted analogs [1]. This positional isomerism may translate into differential membrane permeability and target binding profiles.

lipophilicity steric effects logP medicinal chemistry

2-Methylbenzyl vs. 2-Methoxybenzyl C7 Substituent: Electronic and Lipophilic Differentiation

The target compound carries a 2-methylbenzyl group at C7, whereas the closest commercially cataloged analog (CAS 670244-42-5) bears a 2-methoxybenzyl substituent. The methyl group is weakly electron-donating (Hammett σmeta = -0.07) and moderately lipophilic (π = 0.56), whereas the methoxy group is more strongly electron-donating (σmeta = 0.12 for the oxygen inductive effect; σpara = -0.27 via resonance) and less lipophilic (π = -0.02) [1]. These electronic differences may modulate the electron density of the coumarin core and the C7 ether oxygen, potentially affecting hydrogen-bonding capacity, oxidative metabolism at the benzyl position, and target binding interactions [1]. The absence of the methoxy oxygen also eliminates a potential site for O-demethylation, a common Phase I metabolic liability.

Hammett substituent electron-donating group lipophilicity metabolic stability

4,8-Dimethyl vs. 4-Methyl Coumarin Core: Class-Level Potency Differentiation Established in Published SAR

The presence of the C8 methyl group, in addition to the C4 methyl, is a critical determinant of biological activity within the coumarin-3-alkanoic acid class. In the SLC26A3 inhibitor series, 4,8-dimethyl substitution was identified as a structural requirement for potent inhibition, with 4-methyl-only or 5,8-dimethyl analogs showing substantially reduced potency [1]. Specifically, 5,8-dimethylcoumarins were active against DRA but with much lower potency than 4,8-disubstituted coumarins [2]. In the anti-inflammatory domain, PEGylated 4,8-dimethylcoumarin derivatives demonstrated superior ICAM-1 inhibitory activity compared to their 4-methyl-only counterparts in TNF-α-stimulated human endothelial cells [3]. The target compound retains the 4,8-dimethyl substitution pattern that is essential for maximal potency in these assay systems, distinguishing it from simpler 4-methylcoumarin analogs.

4,8-dimethylcoumarin SLC26A3 anti-inflammatory ICAM-1

Recommended Research Application Scenarios for 3-{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic Acid Based on Quantitative Evidence


Negative-Control Probe for SLC26A3 (DRA) Inhibitor Screening Cascades

Based on the >33-fold potency reduction observed for propanoic acid analogs (IC50 > 5 μM vs. 0.15 μM for the acetic acid reference 4ba) [1], this compound is ideally suited as a structurally matched negative control in SLC26A3 inhibitor screening cascades. When paired with the active acetic acid homolog (CAS 858754-76-4), researchers can attribute observed activity specifically to the C3 carboxylic acid chain length, confirming on-target SLC26A3 engagement.

C7-Benzyloxy SAR Library Expansion for Ortho-Substitution Effects

The ortho-2-methylbenzyl substituent at the C7 position provides a stereoelectronically distinct probe for SAR studies that complements existing para-methyl, meta-methyl, and 2-methoxybenzyl analogs [1]. This compound enables systematic exploration of how ortho-substitution on the benzyl ring affects target binding, as ortho-substituents restrict rotational freedom and alter the spatial orientation of the aromatic ring relative to the coumarin pharmacophore [1].

Metabolic Stability Comparator in Coumarin-Based Lead Optimization Programs

The replacement of the 2-methoxybenzyl group (as in CAS 670244-42-5) with a 2-methylbenzyl group eliminates the O-demethylation metabolic liability while increasing lipophilicity (Δπ ≈ +0.58) [1]. This compound can serve as a tool to evaluate the impact of eliminating metabolic soft spots on in vitro microsomal stability and hepatocyte clearance, compared head-to-head with the 2-methoxy analog.

Physicochemical Probe for Intracellular vs. Extracellular Target Engagement Studies

The combination of a propanoic acid side chain (which modulates acidity and hydrogen-bonding capacity) with a lipophilic 2-methylbenzyl C7 substituent creates a distinct physicochemical profile [1] [2]. This compound is valuable for studies investigating how logP and pKa tuning affect subcellular distribution and target compartment accessibility, particularly when compared to the more polar 2-methoxybenzyl or less lipophilic C7-substituted analogs.

Quote Request

Request a Quote for 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.